molecular formula C20H15FO3 B6411625 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261938-11-7

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6411625
CAS RN: 1261938-11-7
M. Wt: 322.3 g/mol
InChI Key: ULOFSBRBINSYNN-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% (2-BFB-95) is an organic compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 97-98 °C and a boiling point of 195-196 °C. 2-BFB-95 is a fluorinated benzoic acid derivative, and it is used as a building block for the synthesis of various compounds. It is also used as a reagent for organic synthesis and for the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and aromatase. The mechanism of action of 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% is not fully understood, but it is thought to act by binding to the active sites of these enzymes, thus preventing them from catalyzing their respective reactions. This inhibition of enzyme activity results in the inhibition of inflammation, pain, and cancer.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. In vitro studies have shown that 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% inhibits the activity of cyclooxygenase-2 (COX-2) and aromatase, which are involved in inflammation, pain, and cancer. In vivo studies have also demonstrated that 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has anti-inflammatory and analgesic effects in mice.

Advantages and Limitations for Lab Experiments

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and it is a relatively stable compound. In addition, it is easy to handle and can be used in a wide range of reactions. However, 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% also has some limitations. It is not water-soluble, and it is susceptible to hydrolysis in the presence of water.

Future Directions

There are several potential future directions for research on 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%. One potential direction is to further investigate the mechanism of action of 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%, as well as its effects on other enzymes and biological pathways. In addition, further studies are needed to investigate the potential therapeutic applications of 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%, such as its use as an anti-inflammatory, analgesic, and anti-cancer agent. Finally, further research is needed to investigate the potential side effects of 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%, as well as its potential toxicity and interactions with other drugs.

Synthesis Methods

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% is synthesized from benzyl bromide and 6-fluorobenzoic acid by a reaction known as a Friedel-Crafts alkylation. In this reaction, the benzyl bromide is first reacted with aluminum chloride to form an alkyl chloride. The alkyl chloride is then reacted with the 6-fluorobenzoic acid to form 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%. The reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent for organic synthesis, and it is also used to prepare pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of inhibitors of enzymes, such as cyclooxygenase-2 (COX-2) and aromatase, which are involved in inflammation, pain, and cancer. In addition, 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of a variety of compounds, including polymersization catalysts, polymers, and dyes.

properties

IUPAC Name

2-fluoro-6-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-17-11-6-10-16(19(17)20(22)23)15-9-4-5-12-18(15)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOFSBRBINSYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692196
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid

CAS RN

1261938-11-7
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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